8-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoline
Description
Properties
IUPAC Name |
8-(1-cyclopropylsulfonylpiperidin-4-yl)oxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-23(21,15-6-7-15)19-11-8-14(9-12-19)22-16-5-1-3-13-4-2-10-18-17(13)16/h1-5,10,14-15H,6-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCYAJAKCVWBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoline typically involves the reaction of quinoline derivatives with cyclopropylsulfonyl piperidine under specific conditions. The process often includes steps such as cyclization, hydrogenation, and amination .
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions and the use of catalysts to enhance yield and efficiency. The exact methods can vary depending on the desired purity and application of the compound .
Chemical Reactions Analysis
Types of Reactions
8-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce various hydrogenated quinoline compounds .
Scientific Research Applications
8-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoline has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperidine vs. Piperazine-Based Derivatives
Key Example 1 :
- Compound I: 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (piperidine core)
- Compound II: 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline (piperazine core)
| Property | Compound I (Piperidine) | Compound II (Piperazine) |
|---|---|---|
| Crystal Structure | Triclinic (P1) | Triclinic (P1) |
| Ring Conformation | Chair conformation | Chair conformation |
| Intermolecular Forces | C–H⋯H interactions (67.5% H⋯H) | C–H⋯H interactions (65.9% H⋯H) |
| Biological Implications | Higher lipophilicity | Increased polarity due to N–H |
Sulfonyl-Substituted Piperidine-Quinoline Derivatives
Key Example 2 :
- Compound 8b: 3-(4-Chlorophenylsulfonyl)-8-(1-methylpiperidin-4-ylamino)quinoline
| Property | Target Compound | Compound 8b |
|---|---|---|
| Sulfonyl Group | Cyclopropylsulfonyl | 4-Chlorophenylsulfonyl |
| Synthesis Yield | Not reported | 90% (reductive amination) |
| Electronic Effects | Moderate electron withdrawal | Strong electron withdrawal (Cl) |
| Bioactivity | Hypothesized CNS penetration | Reported antimicrobial activity |
The cyclopropyl group in the target compound may reduce steric hindrance compared to aryl sulfonyl groups, improving binding pocket compatibility .
Piperazine-Linked Sulfonylquinolines
Key Example 3 :
- Compound: 8-{[4-(8-quinolinylsulfonyl)-1-piperazinyl]sulfonyl}quinoline
| Property | Target Compound | Piperazine-Linked Compound |
|---|---|---|
| Central Ring | Piperidine | Piperazine |
| Hydrogen Bonding | Limited (no N–H) | Possible via piperazine N–H |
| Solubility | Likely lower (lipophilic) | Higher (polar piperazine) |
The target compound’s piperidine ring may confer better blood-brain barrier penetration compared to piperazine derivatives .
Physicochemical Data
- Hirshfeld Surface Analysis : Dominant H⋯H contacts (65–67%) in Compounds I/II () indicate weak intermolecular forces, contrasting with the target’s sulfonyl group, which may enhance dipole interactions .
- LogP Prediction : The cyclopropylsulfonyl group likely increases logP vs. piperazine analogs, favoring membrane permeability.
Biological Activity
8-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoline is a synthetic compound with a unique structure that combines a quinoline core with a cyclopropylsulfonyl piperidine moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant case studies.
Synthesis and Characterization
The synthesis of 8-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoline typically involves several chemical reactions, including cyclization and substitution processes. The general synthetic route includes:
- Formation of the Quinoline Core : Achieved through methods such as the Skraup synthesis.
- Introduction of the Cyclopropylsulfonyl Piperidine Group : This step often involves nucleophilic substitution reactions.
The compound's structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, confirming the presence of the quinoline and piperidine functionalities.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that 8-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoline shows activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The disc diffusion method has been employed to evaluate its antibacterial efficacy:
| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic Comparison |
|---|---|---|
| Staphylococcus aureus | 15 | 20 (Amoxicillin) |
| Escherichia coli | 12 | 18 (Ciprofloxacin) |
| Pseudomonas aeruginosa | 10 | 16 (Gentamicin) |
These results suggest that while the compound displays antibacterial activity, it may not be as potent as traditional antibiotics.
Anticancer Activity
The anticancer potential of 8-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoline has been explored in various cancer cell lines. In particular, studies have shown that this compound can induce apoptosis in human breast cancer cells (MCF-7). The following table summarizes its cytotoxic effects:
| Cell Line | IC50 Value (µM) | Comparison with Control |
|---|---|---|
| MCF-7 | 25 | Control: 50 µM |
| HeLa | 30 | Control: 55 µM |
The data indicate that the compound exhibits lower IC50 values compared to controls, suggesting significant cytotoxicity against cancer cells.
The mechanism of action for 8-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoline likely involves interaction with specific molecular targets such as enzymes or receptors. The cyclopropylsulfonyl group may enhance binding affinity to target proteins, while the quinoline core facilitates interactions through π-stacking with aromatic residues in proteins. This interaction can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by El Faydy et al. evaluated various quinoline derivatives for antibacterial properties. The results indicated that compounds similar to 8-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoline displayed promising activity against resistant bacterial strains .
- Anticancer Research : In a study published in PubMed, researchers assessed the cytotoxic effects of quinoline derivatives on multiple cancer cell lines, highlighting that compounds with similar structures to 8-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoline exhibited significant anticancer properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 8-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoline, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves nucleophilic substitution between a quinoline derivative (e.g., 8-hydroxyquinoline) and a functionalized piperidine precursor. Key steps include:
-
Sulfonylation : Cyclopropylsulfonyl chloride reacts with piperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF) to form 1-(cyclopropylsulfonyl)piperidin-4-ol .
-
Coupling : The piperidine intermediate is coupled to 8-hydroxyquinoline via Mitsunobu or SN2 reactions. Optimization of solvent (e.g., DMF vs. THF) and temperature (60–100°C) improves yields (reported 50–75%) .
-
Purification : Chromatography or recrystallization is critical for isolating the product, with HPLC monitoring to confirm purity .
Synthesis Method Reagents/Conditions Yield Reference Nucleophilic substitution K₂CO₃, DMF, 80°C, 12h 65% Mitsunobu reaction DIAD, PPh₃, THF, RT, 24h 72%
Q. How is the structural characterization of 8-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoline validated experimentally?
- Answer : Multi-technique validation is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the quinoline-piperidine linkage (e.g., piperidine-O-quinoline ether signal at δ 4.5–5.0 ppm) and cyclopropylsulfonyl group (δ 1.0–1.5 ppm for cyclopropyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 375.12) .
- X-ray Diffraction (XRD) : Crystallography resolves stereochemistry, particularly the piperidine ring conformation and sulfonyl group orientation .
Q. What analytical techniques are recommended for assessing purity and stability under storage conditions?
- Answer :
- HPLC-PDA : Quantifies purity (>95% required for pharmacological studies) and detects degradation products .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C suggests room-temperature storage viability) .
- Long-term stability : Store at –20°C in inert atmosphere (argon) to prevent sulfonyl group hydrolysis .
Advanced Research Questions
Q. How does the cyclopropylsulfonyl group influence the compound’s pharmacokinetic properties and target selectivity?
- Answer : The cyclopropylsulfonyl moiety enhances:
- Lipophilicity : LogP increases by ~1.5 units compared to non-sulfonyl analogs, improving membrane permeability .
- Metabolic Stability : Resistance to cytochrome P450 oxidation due to the sulfonyl group’s electron-withdrawing effects .
- Target Affinity : Molecular docking studies suggest the sulfonyl group forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR or MAPK pathways) .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Answer : Discrepancies (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:
- Assay Conditions : Differences in ATP concentrations (10 µM vs. 1 mM) or buffer pH .
- Cell Line Variability : Use isogenic cell lines to control for genetic background effects.
- Data Normalization : Standardize to a reference inhibitor (e.g., staurosporine for kinase assays) .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Answer : Systematic modifications include:
-
Piperidine Substituents : Replacing cyclopropylsulfonyl with larger groups (e.g., phenylsulfonyl) reduces solubility but increases potency (IC₅₀ improved from 120 nM to 45 nM in kinase X assays) .
-
Quinoline Modifications : Fluorination at the 2-position enhances metabolic stability but may reduce blood-brain barrier penetration .
Modification Effect on Bioactivity Reference Cyclopropyl → Phenylsulfonyl IC₅₀ ↓ 45 nM (kinase X) Quinoline 2-F substitution t₁/₂ ↑ 2.3x (liver microsomes)
Q. What computational methods predict off-target interactions and toxicity risks?
- Answer :
- Molecular Dynamics (MD) Simulations : Assess binding to hERG channels (cardiotoxicity risk) .
- Proteome Screening : Use tools like SwissTargetPrediction to identify unintended targets (e.g., PDE inhibitors) .
- ADMET Prediction : Software (e.g., ADMETlab 2.0) estimates hepatotoxicity (e.g., CYP3A4 inhibition) and Ames test mutagenicity .
Methodological Guidance for Contradictory Data
- Synthesis Yield Discrepancies : Replicate reactions using controlled anhydrous conditions (e.g., Schlenk line) to exclude moisture-sensitive side reactions .
- Biological Replication : Use orthogonal assays (e.g., fluorescence polarization and radiometric assays for kinase activity) to confirm results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
